molecular formula C24H20N2O5S B2950745 methyl 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzoate CAS No. 941966-68-3

methyl 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzoate

Cat. No. B2950745
CAS RN: 941966-68-3
M. Wt: 448.49
InChI Key: CQPJKBGMGPLGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “methyl 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzoate” is a complex organic molecule that contains several functional groups, including an indole ring, a phenylsulfonyl group, an acetamido group, and a benzoate ester .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is a fused ring structure that is planar. The phenylsulfonyl group is also planar, and the benzoate ester is planar as well .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. It’s likely to be a solid at room temperature, and due to the presence of polar functional groups, it might have good solubility in polar solvents .

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

This compound has been evaluated for its potential as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a significant role in inflammation and pain, making inhibitors valuable for developing anti-inflammatory drugs . The selective inhibition of COX-2 over COX-1 is crucial to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Anti-inflammatory Activity

Due to its COX-2 inhibition properties, this compound may also exhibit anti-inflammatory activity. It could be used in the development of new anti-inflammatory agents with fewer side effects compared to traditional medications .

Ulcerogenic Liability Assessment

The compound’s potential for causing ulcers can be assessed due to its COX-2 inhibitory activity. A lower ulcerogenic liability would make it a safer alternative to current anti-inflammatory drugs .

Histopathological Evaluation

The compound can be used to study histopathological changes in tissues, especially to evaluate the cariogenic effect of active compounds. This is important in drug development to assess the safety profile of new compounds .

In Silico ADME Prediction

The compound’s physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles can be predicted using in silico methods. This helps in understanding the drug-likeness and potential pharmacokinetics of the compound .

Molecular Docking Studies

Molecular docking can be performed to understand the interaction of this compound with various biological targets. This is crucial for rational drug design and to predict the binding affinity and specificity .

Synthesis of Benzimidazole Derivatives

As a benzimidazole derivative, this compound can be used as a starting material or intermediate in the synthesis of a wide range of benzimidazole compounds with potential pharmacological activities .

Pharmacophore Attachment

The compound’s structure allows for the attachment of various pharmacophores, which can be used to design and synthesize novel compounds with desired biological activities .

properties

IUPAC Name

methyl 4-[[2-[3-(benzenesulfonyl)indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-31-24(28)17-11-13-18(14-12-17)25-23(27)16-26-15-22(20-9-5-6-10-21(20)26)32(29,30)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPJKBGMGPLGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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